2-(2-Fluoropyridin-3-yl)ethanol

Vue d'ensemble

Description

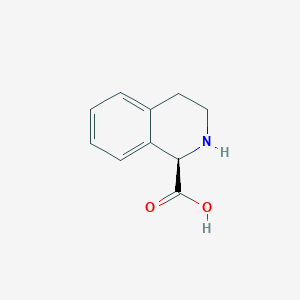

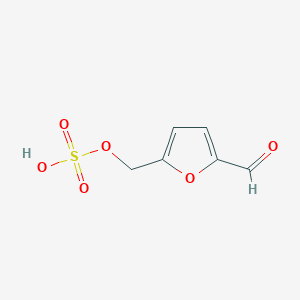

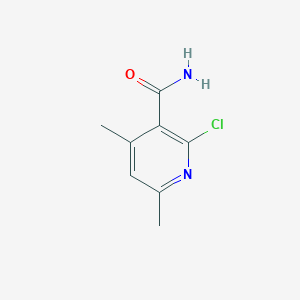

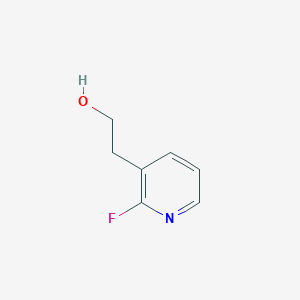

“2-(2-Fluoropyridin-3-yl)ethanol” is a chemical compound also known as “2-Fluoro-3-pyridyl ethanol” with the molecular formula C7H8FNO . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-(2-Fluoropyridin-3-yl)ethanol and similar compounds often involves multi-component reactions . These processes are considered green synthetic methodologies for the efficient synthesis of multifunctional, condensed heterocycles .Molecular Structure Analysis

The molecular structure of 2-(2-Fluoropyridin-3-yl)ethanol consists of a pyridine ring with a fluorine atom at the 2-position and an ethanol group at the 3-position .Chemical Reactions Analysis

Pyridine derivatives, including 2-(2-Fluoropyridin-3-yl)ethanol, can be challenging to work with in cross-coupling reactions . The 2-pyridyl boron reagents are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Fluoropyridin-3-yl)ethanol include a molecular weight of 141.14 g/mol . It is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis of Fluorinated Pyridines

Fluoropyridines, including 2-(2-Fluoropyridin-3-yl)ethanol, are used in the synthesis of fluorinated pyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Local Radiotherapy of Cancer

Methods for the synthesis of F 18 substituted pyridines, which include 2-(2-Fluoropyridin-3-yl)ethanol, are used for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .

Agricultural Products

In the search for new agricultural products with improved physical, biological, and environmental properties, fluorine atoms are introduced into lead structures . Compounds like 2-(2-Fluoropyridin-3-yl)ethanol are used due to their fluorine-containing substituents .

Pharmaceuticals

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The use of fluorinated synthetic blocks, like 2-(2-Fluoropyridin-3-yl)ethanol, has steadily increased .

Anti-Fibrosis Activity

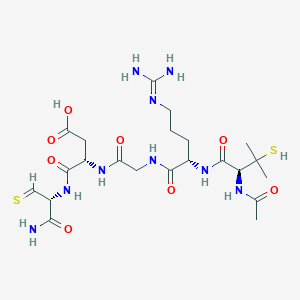

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which can be synthesized using 2-(2-Fluoropyridin-3-yl)ethanol, have been found to present better anti-fibrotic activities than some existing drugs . These compounds effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Radiosynthesis

2-(2-Fluoropyridin-3-yl)ethanol can be used in the automated radiosynthesis of tracers . These tracers are used in various scientific research applications, including medical imaging .

Safety and Hazards

Ethanol, a component of 2-(2-Fluoropyridin-3-yl)ethanol, is flammable and can cause fires and explosions . Ethanol is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system .

Orientations Futures

The future directions in the study and application of 2-(2-Fluoropyridin-3-yl)ethanol and similar compounds could involve the development of more efficient and green synthetic methodologies . There is also interest in improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions .

Propriétés

IUPAC Name |

2-(2-fluoropyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNKQVWLOKBXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoropyridin-3-yl)ethanol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.